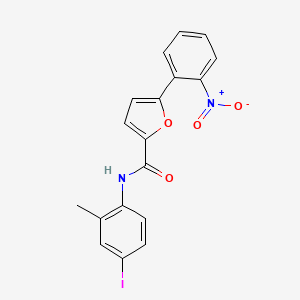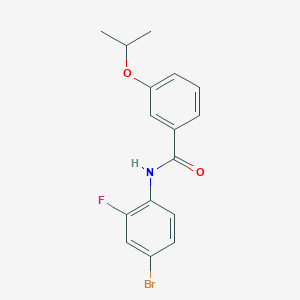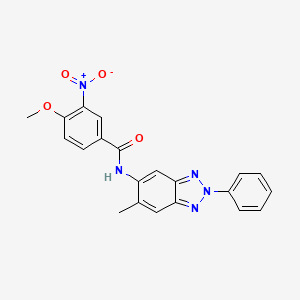![molecular formula C15H12ClIN4S B3694334 1-(3-Chloro-4-methylphenyl)-5-[(3-iodophenyl)methylsulfanyl]tetrazole](/img/structure/B3694334.png)
1-(3-Chloro-4-methylphenyl)-5-[(3-iodophenyl)methylsulfanyl]tetrazole
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)-5-[(3-iodophenyl)methylsulfanyl]tetrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The compound also features a chlorinated methylphenyl group and an iodinated phenyl group connected via a methylsulfanyl linkage.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-4-methylphenyl)-5-[(3-iodophenyl)methylsulfanyl]tetrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.
Introduction of the Chlorinated Methylphenyl Group: This step involves the chlorination of a methylphenyl precursor using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Iodinated Phenyl Group: This can be done through a halogen exchange reaction, where a brominated phenyl group is treated with sodium iodide in acetone.
Formation of the Methylsulfanyl Linkage: This step involves the reaction of a thiol with a suitable alkylating agent under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-(3-Chloro-4-methylphenyl)-5-[(3-iodophenyl)methylsulfanyl]tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling, leading to the formation of biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-methylphenyl)-5-[(3-iodophenyl)methylsulfanyl]tetrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-5-[(3-iodophenyl)methylsulfanyl]tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-methylphenyl)-5-[(3-iodophenyl)methylsulfanyl]tetrazole can be compared with other similar compounds, such as:
1-(3-Chloro-4-methylphenyl)-3-p-tolylurea: This compound has a similar chlorinated methylphenyl group but differs in the presence of a urea moiety instead of a tetrazole ring.
1-(3-Chloro-4-methylphenyl)-3-isopropylurea: This compound also features a chlorinated methylphenyl group but has an isopropyl group attached to the urea moiety.
3-Chloro-4-methoxy-N-(3-methylphenyl)benzamide: This compound contains a chlorinated methoxyphenyl group and a methylphenyl group, but differs in the presence of a benzamide moiety.
The uniqueness of this compound lies in its combination of a tetrazole ring with chlorinated and iodinated phenyl groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-[(3-iodophenyl)methylsulfanyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIN4S/c1-10-5-6-13(8-14(10)16)21-15(18-19-20-21)22-9-11-3-2-4-12(17)7-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPMQUKRHLSWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC(=CC=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3694252.png)

![5-bromo-N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B3694265.png)
![5-(4-ethoxyphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3694272.png)
![(E)-3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-N-(4-chloro-2-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B3694275.png)
![4-benzyl-1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B3694282.png)
![[4-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B3694295.png)

![9-allyl-2-(4-bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B3694318.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3694339.png)



